3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde
Overview
Description
3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde typically involves the condensation of pyridine-2,3-diamine with aldehydes under oxidative conditions. One common method includes the use of carboxylic acids or their equivalents in a condensation-dehydration reaction . Another approach involves the use of ketoaldehyde dimethyl acetal in the presence of catalytic amounts of p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
Oxidation: 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid.
Reduction: 3-Methyl-3H-imidazo[4,5-b]pyridine-2-methanol.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde involves its interaction with various molecular targets. For instance, it can act as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system. It may also inhibit enzymes such as aromatase, thereby affecting hormone synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
Uniqueness
3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-methylimidazo[4,5-b]pyridine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-7(5-12)10-6-3-2-4-9-8(6)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXQJVMZVHFQNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1N=CC=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730905 | |
Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61289-66-5 | |
Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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